molecular formula C10H11ClF3N B14813607 3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Cat. No.: B14813607
M. Wt: 237.65 g/mol
InChI Key: LNPOTMCWGJVDEJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a chemical compound with the molecular formula C10H11ClF3N. This compound is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine typically involves the chloromethylation of a pyridine derivative. One common method involves the reaction of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Piperidine derivatives are formed.

Scientific Research Applications

3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • 3-(Chloromethyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Uniqueness

3-(Chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties. The presence of both chloromethyl and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

3-(chloromethyl)-5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

InChI

InChI=1S/C10H11ClF3N/c1-9(2,10(12,13)14)8-3-7(4-11)5-15-6-8/h3,5-6H,4H2,1-2H3

InChI Key

LNPOTMCWGJVDEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)CCl)C(F)(F)F

Origin of Product

United States

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